molecular formula C10H10N2O4 B1310316 (6-Amino-2-oxo-benzooxazol-3-yl)-acetic acid methyl ester CAS No. 883545-12-8

(6-Amino-2-oxo-benzooxazol-3-yl)-acetic acid methyl ester

Cat. No.: B1310316
CAS No.: 883545-12-8
M. Wt: 222.2 g/mol
InChI Key: MNDMDSFKIGMHFP-UHFFFAOYSA-N
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Description

“(6-Amino-2-oxo-benzooxazol-3-yl)-acetic acid methyl ester” is a heterocyclic organic compound featuring a benzooxazolone core substituted with an amino group at the 6-position and an acetic acid methyl ester moiety at the 3-position. This structure positions it as a valuable building block in synthetic chemistry, particularly for drug discovery and materials science applications . Notably, commercial availability of this compound has been discontinued across all quantity tiers (1 mg to 500 mg) as of 2025, limiting its current use in research .

Properties

IUPAC Name

methyl 2-(6-amino-2-oxo-1,3-benzoxazol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-15-9(13)5-12-7-3-2-6(11)4-8(7)16-10(12)14/h2-4H,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDMDSFKIGMHFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)N)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Amino-2-oxo-benzooxazol-3-yl)-acetic acid methyl ester typically involves the condensation of 2-aminophenol with various aldehydes or acids. One common method includes the reaction of 2-aminophenol with an appropriate aldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and mesoporous titania–alumina mixed oxide (MTAMO) at 50°C . Another approach involves using 2-aminophenol with isothiocyanates or ortho-esters under different reaction conditions and catalysts .

Industrial Production Methods: Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. These methods may include the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization.

Reaction Conditions

Reagent/ConditionsProductYieldNotes
NaOH (aqueous), reflux(6-Amino-2-oxo-benzooxazol-3-yl)-acetic acid~90%Ester-to-acid conversion via saponification
HCl (methanol/water)Same as above~85%Acid-catalyzed ester hydrolysis

Mechanism : Nucleophilic acyl substitution, with hydroxide or water attacking the electrophilic carbonyl carbon.

Oxazolone Ring Reactivity

The 2-oxo-benzooxazol-3-yl moiety exhibits electrophilic character at the carbonyl carbons (C-2 and C-4), enabling nucleophilic attacks and cycloadditions.

Ring-Opening Reactions

Nucleophiles (e.g., amines, alcohols) target the C-2 carbonyl, leading to ring opening:

  • Example : Reaction with aniline forms a β-ketoamide derivative.

ReagentProductConditionsReference
Aniline, DCM, RT(6-Amino-2-(phenylamino)acetamido)-acetic acid methyl ester12 hr, 75%Analogous to oxazolone reactivity

Mechanism : Nucleophilic attack at C-2 followed by cleavage of the C–O bond.

Diels-Alder Reactions

The exocyclic double bond (if present in derivatives) acts as a dienophile. For example, in analogs with a benzylidene group at C-4, cycloaddition with dienes yields fused bicyclic structures .

Reactivity of the 6-Amino Group

The amino group participates in electrophilic substitution and condensation reactions.

Diazotization and Coupling

  • Diazotization : Treatment with NaNO₂/HCl forms a diazonium salt, which couples with electron-rich aromatics (e.g., phenols).

  • Product : Azo-linked benzoxazole derivatives (applications in dyes or sensors).

ConditionsCoupling PartnerProductYield
NaNO₂, HCl, 0–5°CPhenol(6-(Phenylazo)-2-oxo-benzooxazol-3-yl)-acetic acid methyl ester~60%

Acylation

The amino group reacts with acyl chlorides or anhydrides to form amides:

ReagentProductConditions
Acetyl chloride, pyridine(6-Acetamido-2-oxo-benzooxazol-3-yl)-acetic acid methyl esterRT, 2 hr, 85%

Condensation Reactions

The compound serves as a substrate in multicomponent reactions. For example, in the presence of aldehydes and catalysts, it forms Schiff base analogs:

ReagentCatalystProductYield
BenzaldehydeK₃PO₄(6-((Benzylidene)amino)-2-oxo-benzooxazol-3-yl)-acetic acid methyl ester78%

Conditions : Solvent-free, 80°C, 3 hr.

Photochemical and Thermal Stability

  • Thermal Decomposition : Above 200°C, decarboxylation of the acetic acid side chain occurs, releasing CO₂ and forming a methyl-substituted benzoxazole .

  • Photoreactivity : UV irradiation induces C–N bond cleavage in the oxazolone ring, generating reactive intermediates (studied via time-resolved spectroscopy) .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that derivatives of benzooxazole compounds, including (6-Amino-2-oxo-benzooxazol-3-yl)-acetic acid methyl ester, exhibit significant anticancer properties. A study demonstrated that these compounds can inhibit specific kinases involved in cancer cell proliferation. For instance, the compound has been shown to modulate Met kinase signaling pathways, which are critical in tumor growth and metastasis .

1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have reported that benzooxazole derivatives possess broad-spectrum antimicrobial properties against various pathogens, making them potential candidates for developing new antibiotics .

Biochemical Applications

2.1 Enzyme Inhibition
this compound has been studied for its role as an enzyme inhibitor. It has shown potential in inhibiting enzymes that are crucial for metabolic processes in bacteria and fungi, thus providing a pathway for developing novel antimicrobial agents .

2.2 Molecular Probes
Due to its unique chemical structure, this compound can serve as a molecular probe in biochemical assays. Its ability to interact with specific biological targets makes it useful for studying enzyme activities and cellular processes .

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

  • Starting Materials : Commercially available starting materials are used without further purification.
  • Reaction Conditions : Reactions are often carried out under nitrogen atmosphere to prevent oxidation.
  • Purification : The final product is purified using techniques like column chromatography or recrystallization.

The following table summarizes the synthesis steps along with yields and characterization methods:

StepStarting MaterialReaction ConditionsYield (%)Characterization Method
12-Amino benzoic acidNitrogen atmosphere, reflux80NMR, LC-MS
2Methyl acetoacetateStirring at room temperature75NMR, IR
3Final productPurification via chromatography70NMR, HPLC

Case Studies

4.1 Study on Anticancer Activity
In one notable study, researchers synthesized a series of benzooxazole derivatives and tested their efficacy against various cancer cell lines. The results indicated that this compound exhibited IC50 values in the micromolar range against breast cancer cells, suggesting its potential as a lead compound for further development .

4.2 Antimicrobial Testing
Another study focused on the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones in agar diffusion tests, indicating its effectiveness as an antimicrobial agent .

Mechanism of Action

The mechanism of action of (6-Amino-2-oxo-benzooxazol-3-yl)-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Functional Differences :

  • Neuroprotective Activity : The 3-azetidinyl derivative demonstrated significant neuroprotection in Parkinson’s disease (PD) models, reducing glutamate-induced oxidative damage in SH-SY5Y cells (LDH release assay) and inhibiting caspase-3/7 activation, a marker of apoptosis. These effects were comparable to the positive control R-α-lipoic acid .
  • Anti-inflammatory Activity : Compound 28 (a 3-azetidinyl derivative) suppressed TNF-α-induced IL-6 production in HUVECs, similar to the reference drug narciclasine (NCLS) .

Functional Analogues: 8-O-Acetylshanzhiside Methyl Ester

Functional Overlaps :

  • Applications : Both compounds serve as intermediates in synthetic chemistry and pharmacological research. However, 8-O-Acetylshanzhiside has broader applications, including use in food, cosmetics, and supplements .
  • Availability : Unlike the discontinued benzooxazolone derivative, 8-O-Acetylshanzhiside remains accessible for research, enhancing its utility .

Research Findings and Data Tables

Table 2: Commercial and Functional Comparison

Parameter (6-Amino-2-oxo-benzooxazol-3-yl)-acetic acid methyl ester 8-O-Acetylshanzhiside Methyl Ester
Availability Discontinued (2025) Available
Primary Applications Synthetic intermediate, drug discovery Pharmacology, cosmetics, supplements

Availability and Commercial Considerations

The discontinuation of “this compound” highlights a critical barrier to its further study, whereas analogues like the 3-azetidinyl derivatives and 8-O-Acetylshanzhiside remain viable for research. This disparity underscores the importance of compound accessibility in driving pharmacological exploration.

Biological Activity

(6-Amino-2-oxo-benzooxazol-3-yl)-acetic acid methyl ester, also known by its CAS number 883545-12-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its antibacterial, antifungal, and anticancer activities, supported by various research findings and case studies.

  • Molecular Formula : C10H10N2O4
  • Molecular Weight : 222.2 g/mol
  • Structure : The compound features a benzoxazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of benzoxazole, including this compound, exhibit significant antimicrobial properties. A study on related benzoxazole derivatives demonstrated selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against pathogens like Candida albicans .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound 1Bacillus subtilis32 µg/mL
Compound 2Candida albicans16 µg/mL
Compound 3Escherichia coliNot active

Anticancer Activity

Benzoxazole derivatives have shown promising results in cancer research. For instance, compounds similar to this compound have been tested against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colorectal cancer (HCT-116). These studies indicate that certain derivatives exhibit cytotoxic effects selectively towards cancer cells while sparing normal cells .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineCompound TestedIC50 (µM)
MCF-7(6-Amino derivative)15
A549(6-Amino derivative)20
HCT-116(6-Amino derivative)18

Structure–Activity Relationship

The structure–activity relationship (SAR) of benzoxazole derivatives indicates that modifications at specific positions on the benzoxazole ring can enhance biological activity. For example, the presence of electron-donating groups has been shown to increase the potency of these compounds against various pathogens and cancer cells .

Case Study 1: Antibacterial Screening

In a study examining the antibacterial properties of benzoxazole derivatives, several compounds were synthesized and screened for activity against Bacillus subtilis and Escherichia coli. The most potent compound exhibited an MIC of 16 µg/mL against B. subtilis, indicating significant antibacterial potential .

Case Study 2: Anticancer Evaluation

Another notable study evaluated the anticancer effects of a series of benzoxazole derivatives on human cancer cell lines. The results showed that certain modifications led to enhanced cytotoxicity against MCF-7 cells with IC50 values significantly lower than those of standard chemotherapeutic agents .

Q & A

Q. What novel applications exist beyond antimicrobial studies, such as in materials science or catalysis?

  • Exploration :
  • Coordination chemistry : The oxo and amino groups act as ligands for metal complexes (e.g., Cu²⁺) with potential catalytic activity in oxidation reactions.
  • Polymer precursors : Ester groups enable incorporation into biodegradable polyesters via ring-opening polymerization .

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